2-(Benzylamino)propanoic acid

概要

説明

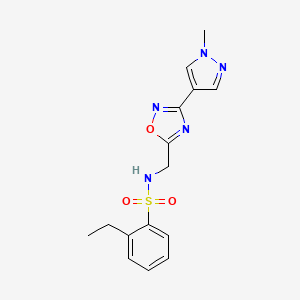

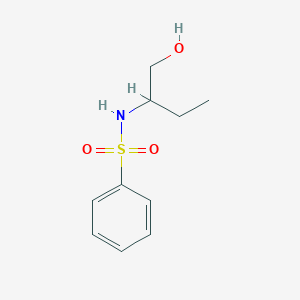

“2-(Benzylamino)propanoic acid”, also known as Benzyl-L-alanine, is a compound with the molecular weight of 179.22 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .

Molecular Structure Analysis

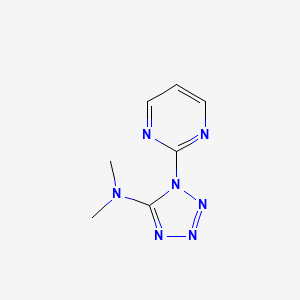

The InChI code for “this compound” is 1S/C10H13NO2/c1-8(10(12)13)11-7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m0/s1 . This compound contains a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amine, and 1 hydroxyl group .

Physical and Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature .

科学的研究の応用

1. Multifunctional Applications in Medicinal Chemistry

2-(Benzylamino)propanoic acid derivatives show potential in medicinal chemistry. For instance, cinnamic acid derivatives synthesized from this compound and other compounds exhibit inhibitory activities against trypsin, lipoxygenase, and lipid peroxidation, along with cytotoxic properties. These activities suggest their potential use in developing new multitarget agents for therapeutic applications (Peperidou et al., 2017).

2. Material Science and Polymer Chemistry

In the field of material science, this compound has been explored for enhancing the reactivity of molecules towards benzoxazine ring formation. This application is significant in developing materials with suitable thermal and thermo-mechanical properties for various applications, indicating its versatility in polymer chemistry (Trejo-Machin et al., 2017).

3. Analytical Chemistry and Chiral Separations

In analytical chemistry, high-speed countercurrent chromatography techniques use this compound derivatives for the enantioseparation of racemic compounds. This process is crucial for understanding the influence of substituents in enantiorecognition, thereby aiding in the separation of chiral molecules (Tong et al., 2016).

4. Synthesis of Novel Complexes in Crystallography

This compound is used to construct chiral NiII complexes in crystallography. These complexes contribute to the development of novel chiral 3D structures with potential applications in materials science, demonstrating the compound's role in advancing crystallographic research (Wu et al., 2013).

5. Investigating Reaction Mechanisms in Organic Chemistry

In organic chemistry, the study of the reaction mechanisms involving this compound provides insights into complex chemical processes. For example, the mechanism of its acid hydrolysis and gas-phase elimination has been explored to understand the kinetics and pathways of these reactions (Arcelli et al., 2001; Al-Awadi et al., 2004) (Al-Awadi et al., 2004).

6. Development of Biologically Active Molecules

The synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, related to this compound, has been evaluated for their antibacterial activities against various bacteria and fungi. This illustrates the compound's significance in developing new biologically active molecules (Zhang et al., 2011).

Safety and Hazards

作用機序

Target of Action

It’s structurally similar to propanoic acid , which is known to act as an antimicrobial agent for food preservation and flavoring .

Mode of Action

It’s structurally related to propanoic acid, which is known to act as an antimicrobial agent . It’s also related to ibuprofen, a non-selective inhibitor of cyclooxygenase, an enzyme involved in prostaglandin synthesis .

Biochemical Pathways

Propanoic acid, a structurally similar compound, undergoes metabolism via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .

Pharmacokinetics

It’s structurally related to propanoic acid, which is known to have a moderately short initial half-life of 2–5 hours .

Result of Action

It’s structurally related to propanoic acid, which is known to act as an antimicrobial agent .

生化学分析

Cellular Effects

It’s believed that this compound can influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2-(Benzylamino)propanoic acid involves complex interactions at the molecular level. It’s thought that this compound can bind to certain biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression .

特性

IUPAC Name |

2-(benzylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(10(12)13)11-7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIHXKPTGKETCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-chloro-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2872962.png)

![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2872963.png)

![1-[4-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride](/img/no-structure.png)

![2-((4-((3-chloro-4-methoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2872976.png)

![1-(4-Chlorophenyl)-2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]-1-ethanone](/img/structure/B2872977.png)

![1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2872978.png)